

Lack of GSK2838232 Activity Against SIV Confirmed in Cell Culture Studies

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Compound of Interest		
Compound Name:	GSK2838232	
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SEATTLE, WA – Experimental data from in-vitro studies demonstrate that the HIV-1 maturation inhibitor, **GSK2838232** (also known as GSK232), is not effective against Simian Immunodeficiency Virus (SIV) in cell culture.[1][2] This finding highlights a significant difference in the susceptibility of HIV-1 versus SIV to this particular antiviral compound and has important implications for its use in preclinical research models.

GSK2838232 is a novel maturation inhibitor that targets the final step of HIV-1 Gag polyprotein processing, specifically the cleavage at the junction of the capsid (CA) and spacer peptide 1 (SP1).[1][2][3] This inhibition prevents the formation of mature, infectious virions.[1][2][3] While highly potent against a range of HIV-1 isolates, studies have consistently shown a lack of meaningful activity against SIV strains.[1][2]

Comparative Antiviral Activity

In a key study, the antiviral activity of **GSK2838232** was assessed against a panel of HIV-1, HIV-2, and SIV isolates in both spreading (multi-cycle) and single-cycle infection assays. The results, summarized in the table below, clearly illustrate the differential susceptibility.



Virus Isolate	Virus Type	Assay Type	IC50 (nM)
HIV-1 (Group M, Subtypes A, B, C, D, F)	HIV-1	Spreading Infection	0.25–0.92
HIV-1 (Group O)	HIV-1	Spreading Infection	0.25–0.92
HIV-1 (Various Strains)	HIV-1	Single-Cycle Infection	1.5–2.8
SIVmac239	SIV	Spreading Infection	> 40
SIVmac251	SIV	Spreading Infection	> 40
SIVagm.sab-2	SIV	Spreading Infection	> 40
SIVmac239	SIV	Single-Cycle Infection	> 100
SIVmac251	SIV	Single-Cycle Infection	> 100

Data compiled from Smith RA, et al. (2023) PLOS One.[1]

As shown, **GSK2838232** demonstrated potent activity against all tested HIV-1 isolates, with IC50 values in the low nanomolar range. In stark contrast, the IC50 values for the SIV isolates were significantly higher, indicating a high level of intrinsic resistance to the compound.[1][2]

Molecular Basis of SIV Resistance

The resistance of SIV to **GSK2838232** has been mapped to the CA/SP1 region of the Gag polyprotein.[1][2] This is the direct target of the maturation inhibitor. It is hypothesized that sequence differences in this region between HIV-1 and SIV are responsible for the observed disparity in susceptibility.[4] Further structural and biochemical investigations are needed to fully elucidate the precise molecular interactions, or lack thereof, between **GSK2838232** and the SIV Gag protein.[2][4]

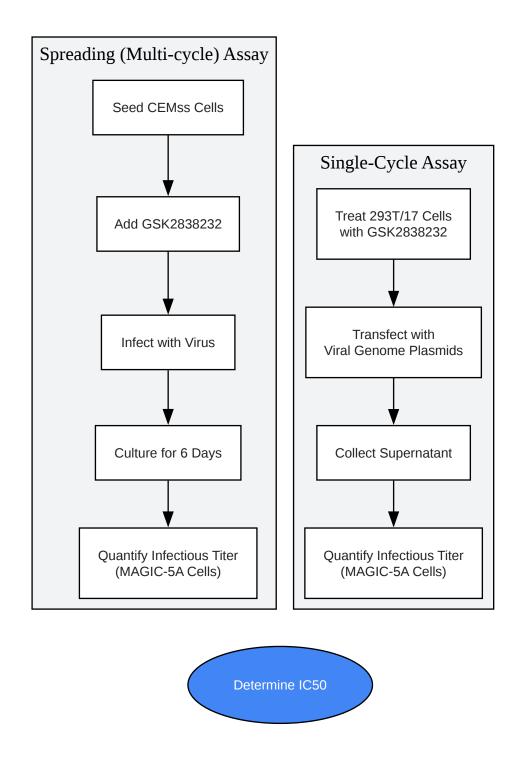
Experimental Protocols

The confirmation of **GSK2838232**'s inactivity against SIV was established through rigorous cell culture-based drug susceptibility assays. Two primary methodologies were employed:



- 1. Spreading (Multi-cycle) Infection Assay: This assay measures the ability of the virus to replicate and spread through a cell culture over several cycles of infection in the presence of the antiviral compound.
- Cells: An immortalized human T cell line (CEMss) was used.
- Procedure:
 - CEMss cells were seeded in microtiter plates.
 - Varying concentrations of GSK2838232 were added to the cells.
 - The cells were then infected with the respective HIV-1 or SIV isolates.
 - The cultures were incubated for six days to allow for multiple rounds of viral replication.
 - At the end of the incubation period, the amount of infectious virus produced was quantified by transferring culture samples to MAGIC-5A indicator cells.
- 2. Single-Cycle Infection Assay: This assay assesses the effect of the drug on a single round of viral replication, specifically during the production of new virus particles.
- Cells: 293T/17 cells were used for virus production, and MAGIC-5A indicator cells were used for quantification.
- Procedure:
 - 293T/17 cells were treated with a range of GSK2838232 concentrations.
 - These treated cells were then transfected with plasmids containing the full-length genomes of HIV-1 or SIV.
 - The supernatant from these cultures, containing newly produced virions, was collected.
 - The infectious titer of the virus in the supernatant was determined by plating it onto MAGIC-5A indicator cells.





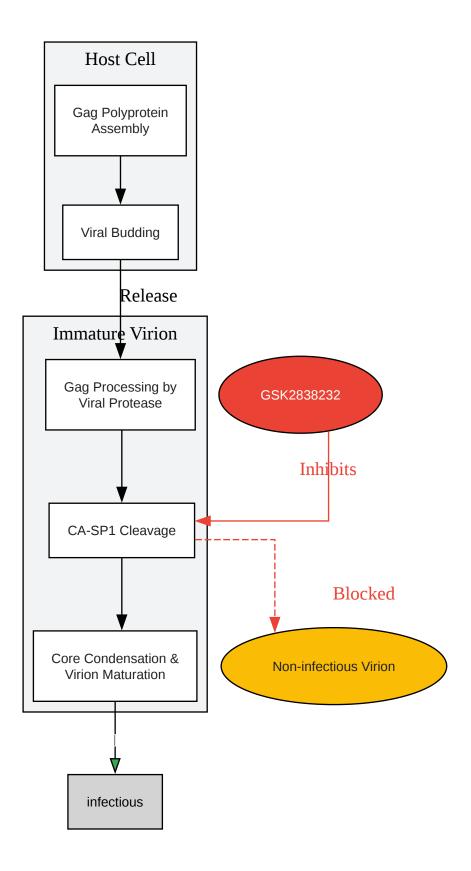
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Caption: Workflow for assessing antiviral activity.

Signaling Pathway of Maturation Inhibition



The mechanism of action for maturation inhibitors like **GSK2838232** targets a critical step in the viral lifecycle after the virus has budded from the host cell.





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Caption: HIV-1 maturation inhibition pathway.

The presented data conclusively show that **GSK2838232** lacks inhibitory activity against SIV in the tested cell culture systems. This intrinsic resistance is attributed to differences in the CA/SP1 region of the Gag protein. These findings are crucial for researchers using SIV models to study HIV and underscore the need for careful consideration of species-specific differences when evaluating potential antiretroviral therapies.

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